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molecular formula C6H3N3O B8543380 3H-Pyrazolo[4,3-C]pyridin-3-one CAS No. 860411-13-8

3H-Pyrazolo[4,3-C]pyridin-3-one

Cat. No. B8543380
M. Wt: 133.11 g/mol
InChI Key: OCBGRKUCCSEAII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04814450

Procedure details

A mixture of 1.1 g of p-chlorophenylhydrazine and 1.9 of ethyl 4-chloro-6,7-dihydro-5H-cyclopenta[b]-pyridine-3-carboxylate (Example 2a) in 100 mL of n-butanol is refluxed for 24 hours under nitrogen atmosphere. The precipitate is collected and recrystallized from ethanol to yield 2-p-chlorophenyl-2,3,5,6,7,8-hexahydrocyclopentab]pyrazolo[3,4-d]pyridin-3-one, m.p. above 350°, showing IR peaks at 900, 835, 805, 798, 765, and 740 cm-1.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
ethyl 4-chloro-6,7-dihydro-5H-cyclopenta[b]-pyridine-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C=CC([NH:8][NH2:9])=CC=1.Cl[C:11]1[C:16]([C:17]([O:19]CC)=O)=[CH:15][N:14]=[C:13]2CCC[C:12]=12>C(O)CCC>[N:8]1[C:11]2=[CH:12][CH:13]=[N:14][CH:15]=[C:16]2[C:17](=[O:19])[N:9]=1

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)NN
Name
ethyl 4-chloro-6,7-dihydro-5H-cyclopenta[b]-pyridine-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C2C(=NC=C1C(=O)OCC)CCC2
Name
Quantity
100 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 24 hours under nitrogen atmosphere
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The precipitate is collected
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
N1=NC(C=2C1=CC=NC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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